molecular formula C18H21NO4S B2834599 3,4,5-trimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1207041-05-1

3,4,5-trimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B2834599
CAS No.: 1207041-05-1
M. Wt: 347.43
InChI Key: GUNADNGMUSGSLJ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetically designed chalcone-derived compound of significant interest in anticancer research, particularly for the study of breast cancer therapeutics. Its molecular structure incorporates two key pharmacophores: a 3,4,5-trimethoxyphenyl group and a (1-(thiophen-2-yl)cyclopropyl)methyl side chain. The 3,4,5-trimethoxyphenyl moiety is a recognized critical pharmacophore for binding to the colchicine site on β-tubulin . This binding inhibits microtubule polymerization, which disrupts critical cellular functions during mitosis, leading to the arrest of cell proliferation in cancerous cells . The compound's specific antitubulin mechanism makes it a valuable tool for researchers investigating novel targeted therapies for cancers such as MCF-7 breast cancer cells, where it has shown promising antiproliferative activity in preclinical studies . The inclusion of the thiophene and cyclopropyl groups may enhance the molecule's drug-like properties and selectivity, contributing to its overall biological profile. This benzamide derivative is intended for use in biochemical research, cell-based assays, and the development of new chemotherapeutic agents. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-21-13-9-12(10-14(22-2)16(13)23-3)17(20)19-11-18(6-7-18)15-5-4-8-24-15/h4-5,8-10H,6-7,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNADNGMUSGSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4,5-trimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes the following steps:

  • Benzamide Formation: : The starting material, 3,4,5-trimethoxybenzoic acid, undergoes amidation with an appropriate amine, such as (1-(thiophen-2-yl)cyclopropyl)methylamine, to form the benzamide core.

  • Cyclization: : The resulting benzamide is then subjected to cyclization reactions to introduce the cyclopropyl and thiophenyl groups.

  • Purification: : The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve scaling up these reactions, optimizing reaction conditions, and ensuring the efficient use of reagents to minimize waste and maximize yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups, leading to the formation of hydroxylated derivatives.

  • Reduction: : The benzamide group can be reduced to form an amine, resulting in a different set of derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the methoxy or amide groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions include hydroxylated derivatives, amines, and various substituted benzamides.

Scientific Research Applications

3,4,5-Trimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has shown promise in several scientific research applications:

  • Chemistry: : The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: : It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: : The compound's unique properties make it suitable for applications in materials science, such as the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following compounds are selected for comparison based on shared structural motifs:

Compound Name Core Structure Benzamide Substituents Cyclopropane Linker Thiophene Presence Synthesis Highlights
Target Compound Benzamide 3,4,5-Trimethoxy (1-(Thiophen-2-yl)cyclopropyl)methyl Yes Likely involves amide coupling of 3,4,5-trimethoxybenzoyl chloride with cyclopropyl-thiophene-methylamine
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y) Benzamide 3,4,5-Trimethoxy None (hydroxybenzoyl group) No Reaction of salicylamide with 3,4,5-trimethoxybenzoyl chloride, purified via HPLC (33% yield)
4-Cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide (Q5D) Benzamide 4-Cyano Cyclopropyl connected via methyl to thiophene Yes Likely amide coupling; structural data confirmed via SMILES and InChi

Physicochemical and Electronic Properties

  • Q5D’s cyano group withdraws electrons, increasing polarity but reducing basicity compared to methoxy substituents.
  • Thiophene Interactions : The thiophene moiety in the target compound and Q5D may engage in sulfur-π or hydrophobic interactions, influencing pharmacokinetic properties like membrane permeability .

Biological Activity

3,4,5-trimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide (CAS Number: 1207041-05-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21NO4SC_{18}H_{21}NO_4S, with a molecular weight of 347.4 g/mol. The structure incorporates a trimethoxybenzamide moiety linked to a thiophen-cyclopropyl group, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound are summarized below.

The anticancer activity observed in related compounds is often attributed to mechanisms such as:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
  • Tubulin Inhibition : Disruption of microtubule polymerization, akin to the action of known chemotherapeutics like combretastatin A-4 (CA-4) .

These mechanisms could be relevant for this compound as well.

Case Studies and Research Findings

  • Anticancer Efficacy : A derivative with structural similarities showed selective toxicity towards cancer cells while sparing normal cells (IC50 > 30 µM for HEK-293), highlighting its potential as an anticancer agent .
  • In Vitro Studies : Compounds with similar structural motifs have been evaluated against various human tumor cell lines. One study reported that a related compound had IC50 values ranging from 0.003 to 0.595 µM against several cancer cell lines, indicating significant potency .

Comparative Analysis Table

CompoundCancer Cell LineIC50 (µM)Selectivity
This compoundTBDTBDTBD
Benzofuran derivativeMDA-MB-2313.01High
Benzofuran derivativeHCT-1165.20High
Similar compoundVarious tumor lines0.003 - 0.595High

Q & A

Q. What are the key considerations for synthesizing 3,4,5-trimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example:

  • Step 1 : React 3,4,5-trimethoxybenzoyl chloride with a cyclopropane-containing amine derivative (e.g., (1-(thiophen-2-yl)cyclopropyl)methylamine) under inert conditions.
  • Step 2 : Optimize reaction temperature (e.g., reflux at 80–100°C) and monitor reaction time to avoid side products like over-alkylation .
  • Purification : Use preparative HPLC or column chromatography to isolate the product. NMR and HRMS are critical for confirming structural integrity .

Q. How is the compound characterized structurally?

  • 1H/13C NMR : Analyze methoxy peaks (δ ~3.6–3.9 ppm) and cyclopropyl protons (δ ~0.8–1.5 ppm). Thiophene protons appear as distinct aromatic signals (δ ~6.8–7.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What biological assays are suitable for preliminary activity screening?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Test against kinases or proteases relevant to disease pathways (e.g., EGFR, COX-2) .
  • Solubility : Pre-screen in DMSO/PBS mixtures to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl or methoxy groups) impact bioactivity?

  • Cyclopropyl group : Enhances metabolic stability and membrane permeability. Comparative studies show cyclopropyl-containing analogs exhibit 2–3× higher bioavailability than non-cyclopropyl derivatives .
  • Methoxy substitutions : 3,4,5-Trimethoxy patterns increase lipophilicity and improve binding to hydrophobic enzyme pockets (e.g., tubulin inhibition in cancer cells) .
  • Thiophene moiety : Contributes to π-π stacking interactions in target binding, as shown in docking studies with serotonin receptors .

Q. How can contradictory data in biological assays be resolved?

  • Case example : If cytotoxicity results vary between cell lines (e.g., IC50 = 10 µM in HeLa vs. 50 µM in MCF-7):
  • Assay validation : Confirm cell viability via orthogonal methods (e.g., ATP-based luminescence).
  • Target profiling : Use proteomics (e.g., Western blot) to verify target expression levels across cell lines .
  • Solubility check : Re-evaluate compound solubility in assay media to rule out aggregation artifacts .

Q. What computational methods support SAR studies for this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like β-tubulin or 5-HT receptors. Focus on binding energies (<−8 kcal/mol) and hydrogen-bonding networks .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and interaction persistence .
  • ADMET prediction : Employ SwissADME to predict logP (~3.5), bioavailability scores (>0.55), and CYP450 inhibition risks .

Methodological Challenges and Solutions

Q. How to optimize reaction yields when synthesizing the cyclopropyl intermediate?

  • Challenge : Low yields (<30%) due to steric hindrance in cyclopropane formation.
  • Solution :
  • Use slow addition of diazomethane or ethyl diazoacetate to control exothermic reactions.
  • Employ high-pressure conditions (e.g., 5–10 atm) to favor ring closure .

Q. What strategies improve compound stability during biological assays?

  • Degradation issue : Methoxy groups may undergo demethylation in acidic media.
  • Mitigation :
  • Use stable isotope-labeled analogs (e.g., CD3-methoxy) for tracking degradation.
  • Add antioxidants (e.g., ascorbic acid) to assay buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.